3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769081
InChI: InChI=1S/C13H12BrN3O3/c1-16-11-7(14)3-2-4-8(11)17(13(16)20)9-5-6-10(18)15-12(9)19/h2-4,9H,5-6H2,1H3,(H,15,18,19)
SMILES: CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)NC3=O
Molecular Formula: C13H12BrN3O3
Molecular Weight: 338.16 g/mol

3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC13769081

Molecular Formula: C13H12BrN3O3

Molecular Weight: 338.16 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione -

Specification

Molecular Formula C13H12BrN3O3
Molecular Weight 338.16 g/mol
IUPAC Name 3-(4-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C13H12BrN3O3/c1-16-11-7(14)3-2-4-8(11)17(13(16)20)9-5-6-10(18)15-12(9)19/h2-4,9H,5-6H2,1H3,(H,15,18,19)
Standard InChI Key RMODNRAIBFTCEC-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)NC3=O
Canonical SMILES CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)NC3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a brominated benzo[d]imidazole ring (4-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl) with a piperidine-2,6-dione system. The imidazole ring features a methyl group at position 3 and a bromine atom at position 4, which influence its electronic and steric properties . The piperidine-2,6-dione moiety introduces two ketone groups at positions 2 and 6, contributing to its planar conformation and potential hydrogen-bonding interactions.

Key Structural Data

PropertyValueSource
Molecular FormulaC13H12BrN3O3\text{C}_{13}\text{H}_{12}\text{BrN}_3\text{O}_3
Molecular Weight338.16 g/mol
Boiling Point516.6 ± 50.0 °C (Predicted)
Density1.670 ± 0.06 g/cm³ (Predicted)
pKa11.07 ± 0.40 (Predicted)

The InChI key (RMODNRAIBFTCEC-UHFFFAOYSA-N) and SMILES notation (O=C(C(N(C1=CC=C(Br)C=C1N2C)C2=O)CC3)NC3=O) provide unambiguous identifiers for its stereochemistry and functional group arrangement .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:

  • Bromination: Introduction of bromine at position 4 of the benzo[d]imidazole precursor.

  • Methylation: Addition of a methyl group to the imidazole nitrogen.

  • Ring Formation: Cyclization to generate the piperidine-2,6-dione system .

Suppliers such as ChemScene and BLD Pharm report batch purities exceeding 99% via HPLC, validated by 1H^1\text{H} NMR and LCMS . The compound is typically stored at 2–8°C under inert conditions to prevent degradation .

Analytical Validation

ParameterResultSource
HPLC Purity99.21%
1H^1\text{H} NMRConsistent with structure
LCMSConfirms molecular ion [M+H]⁺

Physicochemical Properties

Solubility and Stability

The compound’s solubility remains unquantified in public literature, but its predicted LogP value (2.15) suggests moderate lipophilicity, suitable for membrane permeability in drug design . Stability tests indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Thermal Characteristics

Thermogravimetric analysis (TGA) data are unavailable, but the high predicted boiling point (516.6°C) implies low volatility, aligning with its solid-state stability at room temperature .

Hazard StatementRisk MitigationSource
H302 (Harmful if swallowed)Use fume hoods; avoid ingestion
H315 (Causes skin irritation)Wear nitrile gloves
H319 (Causes eye irritation)Use safety goggles
SupplierLocationPurityPrice Range (USD/g)
Wuhan rheniuhui BiotechChina98%$250–$300
ChemSceneUSA99.21%$400–$450
BLD PharmIndia/Germany97%$280–$320

Pricing varies based on batch size and purity, with larger orders (≥10 g) attracting discounts .

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